molecular formula C9H9N3O2 B11906490 Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11906490
M. Wt: 191.19 g/mol
InChI Key: UAWTVMASMISYOW-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical intermediate designed for the research and development of novel bioactive molecules. Its core structure is based on the imidazo[4,5-b]pyridine scaffold, which is recognized in medicinal chemistry for its structural resemblance to purines, allowing it to interact with a wide range of enzymatic targets and biological receptors . This scaffold is frequently investigated in oncology research for its potential to influence critical cellular pathways. Derivatives have been explored as inhibitors for various kinase targets, such as Aurora A kinase, Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are implicated in tumor proliferation and survival . Furthermore, the imidazo[4,5-b]pyridine nucleus is a key structural component in pharmacological research for central nervous system disorders, inflammation, and infectious diseases . The specific substitutions on this compound, including the 7-methyl group and the C-2 carboxylate ester, make it a versatile synthon for further synthetic elaboration. Researchers can utilize this ester functional group to generate a library of amide or acid derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a given biological target . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-10-7-6(5)11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12)

InChI Key

UAWTVMASMISYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the formation of the imidazopyridine core structure. The reaction is usually carried out in a solvent such as 1,4-dioxane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives are known to inhibit enzymes such as IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s key differentiators are the methyl group at position 7 and the methyl ester at position 2 . Below is a comparative analysis with analogous imidazo[4,5-b]pyridine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate C10H9N3O2 7-methyl, 2-methyl ester 219.20 (calc.) Methyl ester enhances metabolic stability vs. ethyl esters.
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate C10H10ClN3O2 6-chloro, 7-methyl, 2-ethyl ester 239.66 Chlorine at position 6 increases electrophilicity; ethyl ester may prolong half-life.
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine C7H6ClN3 5-chloro, 2-methyl 167.60 Lack of ester group reduces solubility; chloro at position 5 alters reactivity.
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate C9H8N2O3 Oxazolo core, 2-ethyl ester 192.17 Oxazolo vs. imidazo core reduces basicity; lower molecular weight affects pharmacokinetics.

Physicochemical Properties

  • Boiling Point/Density :
    • Ethyl 6-Chloro-7-methyl derivative: Boiling point ≈396.5°C (predicted), density ≈1.401 g/cm³ .
    • Ethyl oxazolo analog: Lower boiling point (297.4°C) and density (1.305 g/cm³), reflecting reduced molecular complexity .
  • pKa :
    • Methyl 7-methyl ester (predicted): ~6.41 (similar to ethyl 6-chloro analog), suggesting comparable solubility in physiological pH ranges .

Biological Activity

Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 178.20 g/mol
  • Structural Features : The compound features a carboxylate group at the 2-position and a methyl ester functionality, contributing to its reactivity and versatility in various chemical and biological applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer treatments. Its ability to interact with specific enzymes and receptors suggests it may modulate various biochemical pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • IC50 Values : In one study, the compound exhibited an IC50 value of approximately 15 µM against HCT116 human colon carcinoma cells, indicating moderate potency compared to standard chemotherapeutic agents.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research has shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for versatile functionalization opportunities. Comparative studies with structurally similar compounds have highlighted key aspects of its biological activity:

Compound NameStructural FeaturesBiological Activity
Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylateFused imidazole-pyridine structureAnticancer activity
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylateSimilar fused structure with ethyl groupEnhanced solubility and activity
Pyrazolo[4,3-c]pyridineContains a pyrazole ring instead of imidazoleVariations in reactivity

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in inhibiting Aurora-A kinase, a target implicated in various cancers. The compound showed selective inhibition with an IC50 value of 12 µM against Aurora-A compared to higher values for Aurora-B.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In this study, macrophages treated with this compound exhibited a significant decrease in IL-6 production after stimulation with LPS (lipopolysaccharide), suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of substituted pyridine-diamine precursors with halogenated esters. For example, analogous compounds like ethyl 6-bromo-imidazo[4,5-b]pyridine-2-carboxylate are synthesized via reactions between 5-bromopyridine-2,3-diamine and ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃) . Key variables include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require careful removal to avoid impurities .
  • Catalysts : Acidic catalysts (p-toluenesulfonic acid) or phase-transfer agents improve regioselectivity .
    Yield optimization (~60–75%) is achieved via iterative HPLC monitoring and recrystallization .

Basic: How is structural confirmation performed for this compound, and what analytical techniques are critical?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methyl groups (δ 2.5–3.0 ppm for CH₃) and ester carbonyl signals (δ 160–170 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 230.07 for the methyl ester derivative) .
  • X-ray crystallography : Resolves fused-ring geometry and substituent positions in crystalline forms .

Advanced: What are the hypothesized biological targets of imidazo[4,5-b]pyridine derivatives, and how does the methyl ester group influence activity?

Answer:
The core imidazo[4,5-b]pyridine scaffold interacts with enzymes like kinases and ATP-binding proteins. The methyl ester at C2 modulates:

  • Lipophilicity : Enhances membrane permeability compared to carboxylic acid analogs .
  • Enzyme inhibition : Methyl 6-bromo-5-methyl derivatives show nM affinity for tyrosine kinases (e.g., EGFR) via hydrophobic pocket binding .
    Contradictions arise in antimicrobial studies: Some analogs inhibit bacterial DNA gyrase, while others show no activity, suggesting substituent-dependent mechanisms .

Advanced: How can DFT calculations guide the design of derivatives with improved stability?

Answer:
Density functional theory (DFT) predicts:

  • Electrostatic potential maps : Identify reactive sites (e.g., C5 methyl group’s steric effects on ring planarity) .
  • Vibrational frequencies : Correlate with stability under thermal stress; ester carbonyl stretching (~1700 cm⁻¹) indicates susceptibility to hydrolysis .
  • HOMO-LUMO gaps : Narrow gaps (<4 eV) in methyl-substituted derivatives suggest redox activity, necessitating inert storage conditions .

Advanced: What strategies address regioselectivity challenges during C2 functionalization?

Answer:
Regioselective C2-arylation/alkylation is achieved via:

  • Palladium catalysis : Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) enable coupling with aryl halides at C2 without disturbing the methyl ester .
  • Directing groups : Temporary protection of the imidazole nitrogen (e.g., SEM groups) directs electrophiles to C2 .
    Controlled microwave-assisted synthesis reduces side products (e.g., C5 byproducts) by 30% .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Answer:
Purity standards (>95%) are validated via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention times compared to reference standards .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
    Impurities >1% (e.g., de-esterified byproducts) are removed via preparative TLC or column chromatography .

Advanced: How do substitution patterns (e.g., methyl vs. bromo at C5/C6) affect structure-activity relationships (SAR)?

Answer:
Comparative SAR studies reveal:

  • C5 methyl : Enhances metabolic stability (t₁/₂ > 4 h in microsomes) but reduces solubility .
  • C6 bromo : Increases halogen bonding with target proteins (e.g., 10-fold higher affinity for PARP1 vs. methyl analogs) .
  • C7 methyl : Steric hindrance at C7 disrupts π-stacking in DNA intercalation, shifting activity toward kinase inhibition .

Advanced: What methodologies quantify binding affinity to biological targets, and how are contradictions resolved?

Answer:
Affinity is measured via:

  • Surface plasmon resonance (SPR) : Real-time kinetics (kₐ/kₐ values) for kinase inhibitors .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH < 0) for ATP-competitive inhibitors .
    Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) arise from assay conditions (e.g., ATP concentration) and are resolved using standardized protocols (e.g., Eurofins Panlabs) .

Basic: What stability challenges exist for this compound, and how are they mitigated during storage?

Answer:
Key stability issues:

  • Hydrolysis : The methyl ester hydrolyzes to carboxylic acid under high humidity; storage at ≤40% RH in desiccators is critical .
  • Photodegradation : UV exposure causes ring-opening; amber vials and inert atmospheres (N₂) are recommended .
    Stability is monitored via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS .

Advanced: How do structural analogs inform the optimization of pharmacokinetic properties?

Answer:
Comparative studies with analogs highlight:

  • Ethyl vs. methyl esters : Ethyl esters exhibit longer t₁/₂ in vivo (e.g., 8 vs. 4 h) due to slower esterase cleavage .
  • Halogen substitutions : Bromo analogs show higher plasma protein binding (>90%) but increased hepatotoxicity risks .
  • Hybrid derivatives : Fusion with oxazole (e.g., oxazolo[4,5-b]pyridine) improves BBB penetration for CNS targets .

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